4-Ethylphenyl 5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxylate
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Overview
Description
4-ETHYLPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with various functional groups, including an ethylphenyl group, a chloro group, a propane-1-sulfonyl group, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYLPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid derivatives.
Sulfonylation: The propane-1-sulfonyl group can be added through a sulfonylation reaction using sulfonyl chlorides in the presence of a base.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-ETHYLPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-ETHYLPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ETHYLPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-ETHYLPHENYL 5-CHLORO-2-(METHANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE
- 4-ETHYLPHENYL 5-CHLORO-2-(ETHANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE
- 4-ETHYLPHENYL 5-CHLORO-2-(BUTANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE
Uniqueness
The uniqueness of 4-ETHYLPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the propane-1-sulfonyl group, in particular, may confer unique reactivity and biological activity compared to similar compounds with different sulfonyl groups.
Properties
Molecular Formula |
C16H17ClN2O4S |
---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
(4-ethylphenyl) 5-chloro-2-propylsulfonylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C16H17ClN2O4S/c1-3-9-24(21,22)16-18-10-13(17)14(19-16)15(20)23-12-7-5-11(4-2)6-8-12/h5-8,10H,3-4,9H2,1-2H3 |
InChI Key |
SNKGVMNULHXOET-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC=C(C=C2)CC)Cl |
Origin of Product |
United States |
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